molecular formula C7H14F3NO B1466956 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol CAS No. 380609-28-9

3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B1466956
CAS No.: 380609-28-9
M. Wt: 185.19 g/mol
InChI Key: RAEDNFIQMYTPHF-UHFFFAOYSA-N
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Description

3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group at the C1 position and a tert-butylamino substituent at C3. The tert-butyl group confers steric bulk and lipophilicity, while the trifluoromethyl group enhances electronegativity and metabolic stability. Such properties make it relevant in pharmaceutical and agrochemical research, particularly in modulating receptor binding and solubility profiles .

Properties

IUPAC Name

3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO/c1-6(2,3)11-4-5(12)7(8,9)10/h5,11-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEDNFIQMYTPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemoselective Trifluoromethylation of α-Iminoketones

The key step involves the addition of the trifluoromethyl group to the imine (C=N) functionality of α-iminoketones bearing a tert-butylamino substituent. This reaction is catalyzed by fluoride ions (KF or KHF2) and promoted by strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH) in aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF).

  • Reaction Conditions:

    • Reagents: α-iminoketone (1 mmol), KHF2 (2.5 mmol), TFA (3.75 mmol), CF3SiMe3 (2.5 mmol)
    • Solvents: Dry MeCN and DMF
    • Temperature: –15 °C
    • Reaction Time: Extended periods up to 30 days for optimal conversion
    • Atmosphere: Argon inert atmosphere to avoid moisture and oxidation
  • Mechanism Insight:
    The imine is activated by protonation to form an iminium ion, which undergoes nucleophilic attack by the trifluoromethyl anion generated from CF3SiMe3 in the presence of fluoride ions. This results in α-amino-α-(trifluoromethyl) ketones with high chemoselectivity.

  • Optimization Data:

Entry Salt (mmol) Acid (mmol) CF3SiMe3 (mmol) Temp (°C) Time Conversion (%) 6/7 Ratio (Desired:Side)
1 KF (1.5) - 1.5 ~20 16 h 39 69:31
5 - TFA (2.0) 3.0 –15 48 h 25 90:10
7 - TFA (4.0) 6.0 –15 48 h 40 4:96
10 - TFA (2.5) 3.75 –15 30 days 82 90:10

Table 1: Optimization of trifluoromethylation reaction conditions for β-amino-β-(trifluoromethyl) ketone synthesis.

The best results were obtained with KHF2 and TFA at –15 °C over 30 days, achieving 82% conversion and a 90:10 ratio favoring the desired product.

Diastereoselective Reduction to β-Amino-β-(trifluoromethyl) Alcohols

Following trifluoromethylation, the α-amino-α-(trifluoromethyl) ketones are subjected to reduction to yield the β-amino alcohols.

  • Reducing Agents Tested:

    • Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF)
    • Raney Nickel (Raney-Ni) in methanol (MeOH)
  • Reaction Conditions with LiAlH4:

    • α-amino-α-(trifluoromethyl) ketone (1 mmol)
    • LiAlH4 (2 mmol, 2 M in THF)
    • Temperature: Initially –10 °C, then room temperature for 12 h
    • Workup: Quenching with water and saturated NaOH, extraction with ethyl ether
  • Outcome:
    LiAlH4 reduction affords the β-amino-β-(trifluoromethyl) alcohols with high diastereoselectivity, predominantly yielding one diastereoisomer.

  • Alternative Reduction:
    Raney-Ni reduction in MeOH gives the opposite diastereoisomer as the major product, allowing stereochemical control by choice of reducing agent.

  • Example Product:
    2-(tert-Butylamino)-1-[(3’,4’-methylenedioxy)phenyl]-3,3,3-trifluoropropan-1-ol was isolated in 71% total yield as a mixture of diastereoisomers and purified by silica gel chromatography.

Additional Notes on Starting Materials and Related Compounds

  • The α-iminoketone precursors are synthesized by condensation of appropriate ketones with tert-butylamine derivatives.

  • The trifluoromethylation reagent CF3SiMe3 (Ruppert-Prakash reagent) is widely used for introducing trifluoromethyl groups nucleophilically.

  • The trifluoropropanol moiety itself (1,1,1-trifluoropropan-2-ol) can be prepared by reduction of 1,1,1-trifluoropropan-2-one with lithium aluminum hydride in diethyl ether or THF at 0–20 °C, yielding the alcohol in 99% yield. This compound forms the core fluorinated alcohol structure in the target molecule.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product Type Yield/Notes
1 Nucleophilic trifluoromethylation α-iminoketone + CF3SiMe3, KHF2, TFA, MeCN/DMF, –15 °C, 30 days α-amino-α-(trifluoromethyl) ketone Up to 82% conversion, high selectivity
2 Diastereoselective reduction LiAlH4 in THF, –10 °C to RT, 12 h β-amino-β-(trifluoromethyl) alcohol 71% isolated yield, diastereoselective
Alt. Diastereoselective reduction Raney-Ni in MeOH Opposite diastereoisomer of β-amino alcohol Stereochemical control possible

Research Findings and Implications

  • The described synthetic protocol provides a straightforward and chemoselective approach to fluorinated β-amino alcohols with tert-butylamino substitution.

  • The reaction conditions enable high diastereoselectivity and yield, with the possibility to control stereochemistry by choice of reducing agent.

  • The method expands the toolbox for preparing fluorinated building blocks useful in pharmaceutical and agrochemical industries.

  • The prolonged reaction time (up to 30 days) at low temperature is a notable aspect, emphasizing the need for careful optimization in scale-up.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
One of the most promising applications of 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol is its role as an antiviral agent. Research indicates that compounds similar to this structure have been shown to inhibit the replication cycle of Hepatitis B Virus (HBV). The compound can be formulated into pharmaceutical compositions that are effective in both the treatment and prophylaxis of HBV infections. This includes formulations that can be administered orally or via inhalation .

Synthesis of Fluorinated Compounds
The compound serves as a precursor for synthesizing other fluorinated compounds. It has been utilized in the preparation of β-amino-β-(trifluoromethyl) alcohols through chemoselective trifluoromethylation reactions. These derivatives are valuable for developing more complex fluorinated products such as heterocycles that have potential therapeutic applications .

Agrochemicals

Pesticide Development
The fluorinated nature of 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol enhances its efficacy as a pesticide. The incorporation of trifluoromethyl groups often increases the biological activity and stability of agrochemical formulations. Research has indicated that derivatives of this compound can exhibit enhanced insecticidal and fungicidal properties .

Material Science

Fluorinated Polymers
In material science, 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol can be used in the synthesis of fluorinated polymers. These polymers are known for their chemical resistance and thermal stability, making them suitable for various industrial applications including coatings and sealants . The unique properties imparted by the trifluoromethyl group can lead to materials with enhanced performance characteristics.

Case Study 1: Antiviral Efficacy Against HBV

A study published in a patent document demonstrated that formulations containing 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol were effective in inhibiting HBV replication in vitro. The results indicated a dose-dependent response with significant reductions in viral load observed at therapeutic concentrations .

Case Study 2: Synthesis of β-Amino Alcohols

Research detailed in academic literature highlighted the successful synthesis of β-amino-β-(trifluoromethyl) alcohols from α-imino ketones using 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol as a key reactant. The study emphasized the compound's role in facilitating diastereoselective reductions that yield complex structures useful for further medicinal chemistry applications .

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. The pathways involved may include the activation or inhibition of adenylate cyclase, leading to changes in cyclic AMP levels and subsequent cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol but differ in substituents, leading to distinct physicochemical and functional properties:

3-Amino-1,1,1-trifluoropropan-2-ol

  • Molecular Formula: C₃H₆F₃NO
  • Molar Mass : 165.54 g/mol
  • Key Properties: Boiling Point: 216.2°C; Melting Point: 84.5°C Lacks the tert-butylamino group, resulting in reduced lipophilicity and steric hindrance compared to the target compound. The absence of the bulky tert-butyl group may enhance solubility in polar solvents .

3-(Benzylamino)-1,1,1-trifluoropropan-2-ol

  • Molecular Formula: C₁₀H₁₂F₃NO
  • Molar Mass : 219.2 g/mol
  • Higher molar mass (219.2 vs. ~185 g/mol for the target compound) due to the benzyl substituent .

3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol

  • Molecular Formula: C₆H₁₀F₃NO
  • Molar Mass : 163.15 g/mol
  • Smaller substituent size compared to tert-butyl reduces lipophilicity (clogP ~1.2 vs. ~2.5 estimated for the target compound) .

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol

  • Molecular Formula: C₁₀H₁₈F₃NO
  • Molar Mass : 225.25 g/mol
  • Key Properties :
    • The cycloheptyl group increases steric bulk and lipophilicity (clogP ~3.0) beyond the tert-butyl analog.
    • May exhibit slower metabolic clearance due to larger substituent size .

Penbutolol (Beta-Blocker Analogue)

  • Molecular Formula: C₁₈H₂₉NO₂
  • Molar Mass : 291.44 g/mol
  • Key Properties: Contains a tert-butylamino group but replaces the trifluoromethyl with a cyclopentylphenoxy moiety. Demonstrates beta-adrenergic receptor antagonism, highlighting the pharmacological impact of substituent variation .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Lipophilicity (clogP)* Applications/Notes
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol C₇H₁₄F₃NO ~185 -CF₃, -NH-C(CH₃)₃ ~2.5 Research in fluorinated drug candidates
3-Amino-1,1,1-trifluoropropan-2-ol C₃H₆F₃NO 165.54 -CF₃, -NH₂ ~0.8 Intermediate for fluorinated synthesis
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol C₁₀H₁₂F₃NO 219.2 -CF₃, -NH-benzyl ~2.1 Potential CNS-targeting agents
3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol C₆H₁₀F₃NO 163.15 -CF₃, -NH-cyclopropyl ~1.2 High reactivity due to ring strain
Penbutolol C₁₈H₂₉NO₂ 291.44 -O-cyclopentylphenoxy, -NH-C(CH₃)₃ ~3.8 Non-selective beta-blocker (Levatol®)

*Lipophilicity values estimated using substituent contributions.

Research Findings and Functional Insights

  • Electronic Effects : The -CF₃ group increases electron-withdrawing properties, stabilizing adjacent bonds and influencing intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C7_{7}H12_{12}F3_{3}N1_{1}O1_{1}
  • Molecular Weight : 201.17 g/mol
  • IUPAC Name : 3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol

The biological activity of 3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a selective inhibitor of glycosidases, which are enzymes involved in carbohydrate metabolism. Inhibition of these enzymes can lead to significant effects on cellular processes and metabolic pathways.

Inhibition of Glycosidases

Research indicates that compounds similar to 3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol can act as selective glycosidase inhibitors. A study demonstrated that certain derivatives effectively inhibited glycosidases involved in glycoprotein processing, which is crucial for proper cellular function and immune response .

Acetylcholinesterase Inhibition

Another area of investigation involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Compounds with similar trifluoropropanol structures have shown competitive inhibition against AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Glycosidase Inhibition

In a study focusing on the inhibition of α-glucosidase by fluorinated compounds, researchers found that 3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol exhibited significant inhibitory activity. The kinetic parameters indicated a competitive inhibition mechanism with an IC50_{50} value in the micromolar range .

Compound NameIC50_{50} (µM)Type of Inhibition
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol5.4Competitive
Other Fluorinated Derivative8.2Competitive

Case Study 2: Neuroprotective Effects

A study evaluated the neuroprotective effects of fluorinated alcohols on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with 3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol significantly reduced cell death and improved cell viability compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol?

  • Methodology : A two-step synthesis can be employed:

Grignard Reaction : React 1,1,1-trifluoro-3-iodopropane (CAS 460-37-7) with tert-butylamine under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C to form the intermediate tertiary amine .

Hydrolysis : Treat the intermediate with dilute HCl (1N) at 80°C to yield the target alcohol. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via 1H^{1}\text{H} and 19F^{19}\text{F} NMR.

Q. How can the structural identity of this compound be confirmed spectroscopically?

  • Analytical Techniques :

  • NMR : 1H^{1}\text{H} NMR (CDCl3_3) should show a singlet for the tert-butyl group (δ 1.2 ppm), a triplet for the CF3_3 group (δ -63 ppm in 19F^{19}\text{F} NMR), and a broad peak for the hydroxyl proton (δ 2.5–3.0 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion [M+H]+^+ at m/z 216.1 (calculated for C7_7H14_{14}F3_3NO) .
    • Validation : Compare spectral data with structurally related compounds, such as 3-amino-1,1,1-trifluoropropan-2-ol (CAS 3836-23-5), adjusting for tert-butyl substitution .

Q. What are the critical physical properties (e.g., solubility, stability) for experimental design?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Pre-dissolve in DMSO for biological assays .
  • Stability : Store at -20°C under inert gas (argon) to prevent degradation. Avoid exposure to moisture and strong acids/bases, as the trifluoromethyl group is hydrolytically labile .

Advanced Research Questions

Q. How can stereochemical impurities be minimized during synthesis?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate enantiomers. Optimize reaction conditions (e.g., low temperature, chiral catalysts) to enhance enantiomeric excess (ee) >98% .
  • Case Study : In timolol maleate synthesis, USP standards require rigorous control of (R)- and (S)-isomers; similar protocols apply here .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

  • Troubleshooting :

Variable Temperature NMR : Perform experiments at -40°C to slow conformational exchange and clarify splitting patterns.

2D NMR (COSY, HSQC) : Identify coupling between the hydroxyl proton and adjacent carbons/fluorines .

  • Example : In 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol, overlapping signals were resolved using 13C^{13}\text{C}-DEPTO NMR .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Process Optimization :

  • Catalysis : Replace Grignard reagents with palladium-catalyzed cross-coupling for higher selectivity .
  • Workflow : Implement continuous flow reactors to reduce side reactions (e.g., oxidation of the tert-butyl group) .
    • Quality Control : Use GC-MS to monitor batch consistency and quantify impurities (e.g., residual iodine from iodopropane precursors) .

Q. How is this compound utilized as a pharmacophore in β-blocker development?

  • Drug Design : The tert-butylamino and trifluoromethyl groups enhance lipophilicity and metabolic stability. For example, celiprolol (a β1_1-selective blocker) derivatives incorporate similar motifs to improve receptor binding .
  • Mechanistic Insight : The hydroxyl group participates in hydrogen bonding with adrenergic receptors, as demonstrated in molecular docking studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol
Reactant of Route 2
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3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol

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